molecular formula CH3FO2S B1206497 Methanesulfonyl fluoride CAS No. 558-25-8

Methanesulfonyl fluoride

Cat. No.: B1206497
CAS No.: 558-25-8
M. Wt: 98.10 g/mol
InChI Key: KNWQLFOXPQZGPX-UHFFFAOYSA-N
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Description

Methanesulfonyl fluoride (MSF; CH₃SO₂F) is a sulfur-based organofluorine compound with the molecular formula CH₃FO₂S and CAS number 558-25-8 . Its structure features a sulfonyl group (-SO₂-) bonded to a methyl group and a fluoride atom, as represented by the SMILES notation S(=O)(=O)(F)C .

MSF has dual applications:

  • Medical Use: As a central nervous system (CNS)-selective acetylcholinesterase (AChE) inhibitor, it has been investigated for treating Alzheimer’s disease (AD). In clinical studies, MSF achieved ~90% AChE inhibition in the brain, improving cognitive performance in patients with senile dementia .
  • Chemical Synthesis: MSF is a precursor in synthesizing trifluorothis compound, an intermediate for lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), a key component in ionic liquids .

Preparation Methods

Nucleophilic Fluorination Using Potassium Fluoride

The most widely documented industrial method for synthesizing methanesulfonyl fluoride involves the nucleophilic substitution of methanesulfonyl chloride (CH₃SO₂Cl) with potassium fluoride (KF) in aqueous media. This approach, detailed in Chinese Patent CN101747237A, eliminates the need for hazardous hydrogen fluoride (HF) while maintaining high efficiency .

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-phase mechanism:

CH₃SO₂Cl + KF → CH₃SO₂F + KCl\text{CH₃SO₂Cl + KF → CH₃SO₂F + KCl}

Fluoride ions (F⁻) displace chloride ions (Cl⁻) from methanesulfonyl chloride, with water acting as a solvent and kinetic moderator. The patent specifies a molar ratio of 1.0:1.2–3.2 (CH₃SO₂Cl:KF) to ensure complete conversion while minimizing side reactions such as hydrolysis .

Optimization of Reaction Parameters

Key variables influencing yield and selectivity include:

Temperature and Pressure

Reactions conducted between 10°C and 60°C achieve optimal balance between reaction kinetics and thermal stability. Elevated pressures (up to 1.0 MPa ) enhance mass transfer in continuous-flow systems, as demonstrated in tubular reactor configurations .

Reactor Design

Comparative studies across batch and continuous systems reveal distinct advantages:

Reactor TypeTemperature RangePressureConversion RateYield
Stirred Tank10–60°CAmbient≥85%80–85%
Tubular20–40°C0.5 MPa≥90%92%
Static Mixer50–60°C1.0 MPa≥99%96%

Data sourced from Examples 1–5 in CN101747237A .

Adiabatic conditions in static mixers reduce energy input while achieving near-quantitative yields, making this configuration ideal for large-scale production .

Alternative Fluorinating Agents

While KF-based methods dominate industrial practice, research into alternative fluorination pathways continues to advance.

Metal Fluoride Salts

Patents such as CN101842348B describe the use of alkali metal fluorides (e.g., NaF, CsF) for analogous sulfonyl chloride fluorinations . Though less cost-effective than KF, cesium fluoride’s superior solubility in aprotic solvents enables homogeneous reaction conditions, reducing processing times by 30–40% .

Gas-Phase Fluorination

Pilot-scale studies explore the reaction of methanesulfonyl chloride with anhydrous HF in fixed-bed reactors. However, corrosion risks and stringent safety protocols limit this method to niche applications .

Hydrolysis Mitigation Strategies

A critical challenge in this compound synthesis is the hydrolysis of both reactants and products:

CH₃SO₂F + H₂O → CH₃SO₃H + HF\text{CH₃SO₂F + H₂O → CH₃SO₃H + HF}

The patent literature emphasizes two countermeasures:

Controlled Water Addition

Maintaining a water-to-KF molar ratio of 2:1 suppresses hydrolysis by limiting free water availability. In Example 3 of CN101747237A, this strategy reduced hydrolysis losses to <2% .

Phase Separation Techniques

In situ crystallization of KCl byproduct facilitates rapid separation of CH₃SO₂F from aqueous phases, minimizing contact time and hydrolysis .

Industrial Scale-Up Considerations

Equipment Material Selection

The substitution of HF with KF permits the use of stainless steel 316L reactors, reducing capital costs by 40% compared to HF-resistant alloys like Hastelloy .

Waste Management

KF-based processes generate KCl as a non-toxic byproduct, which is commercially viable for fertilizer production. This contrasts with HF-derived routes, which require costly neutralization of acidic waste streams .

Emerging Methodologies

Electrochemical Fluorination

Recent academic studies investigate the anodic oxidation of methanesulfonic acid in HF-containing electrolytes. Preliminary results indicate modest yields (45–50%) but warrant further optimization for industrial viability .

Biocatalytic Routes

Enzymatic fluorination using engineered sulfotransferases remains exploratory, with current turnover numbers (TON) below 100. Advances in directed evolution may enhance practicality within the next decade .

Chemical Reactions Analysis

Methanesulfonyl fluoride undergoes various chemical reactions:

Mechanism of Action

Methanesulfonyl fluoride exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for normal nerve function. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the nervous system, enhancing neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Organofluorophosphorus Esters (e.g., Sarin, DFP)

MSF shares functional similarities with organofluorophosphorus anticholinesterase agents like sarin (GB) and diisopropyl phosphorofluoridate (DFP) but differs in reactivity and toxicity:

Property MSF Sarin (GB) / DFP Reference
Chemical Reactivity Reacts with AChE to form a stable methanesulfonyl-enzyme complex. Fluoride ions inhibit sulfonylation but not desulfonylation . Phosphorylates AChE irreversibly, leading to delayed neurotoxicity .
Toxicity Low systemic toxicity due to CNS selectivity; no reported delayed neuropathy . High acute toxicity; DFP causes organophosphate-induced delayed polyneuropathy (OPIDN) .
Environmental Persistence Degrades faster than organophosphates; no bioaccumulation reported . Persistent in the environment; bioaccumulative .

Other Acetylcholinesterase Inhibitors

MSF exhibits superior selectivity for AChE over butyrylcholinesterase (BChE), a critical feature for minimizing off-target effects in AD therapy:

Inhibitor AChE Selectivity (vs. BChE) Clinical Relevance Reference
MSF 10:1 (AChE-selective) Reduced peripheral toxicity; suitable for long-term AD therapy .
Physostigmine 3:1 Moderate selectivity; short half-life limits efficacy .
Metrifonate 1:2 (BChE-selective) Higher risk of peripheral side effects .
Tacrine Non-selective Hepatotoxic; withdrawn from clinical use .

SuFEx Chemistry Reactivity

In sulfur(VI) fluoride exchange (SuFEx) click chemistry, MSF reacts with nucleophiles like methylamine to form sulfonamides. Compared to aryl sulfonyl fluorides (e.g., trifluoromethanesulfonyl fluoride), MSF shows:

  • Lower Reactivity : Due to the electron-donating methyl group, which reduces electrophilicity at the sulfur center .
  • Broader Substrate Compatibility : Tolerates diverse nucleophiles in polymer and drug design applications .

Methanesulfonyl Derivatives

Structural analogs of MSF are tailored for specialized applications:

Compound Application Key Difference from MSF Reference
Methanesulfonyl Chloride (CH₃SO₂Cl) LiNTf₂ synthesis Higher reactivity but greater environmental toxicity .
[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride Drug intermediates Enhanced lipophilicity for blood-brain barrier penetration .
(4-Carbamimidoylphenyl)this compound Protease inhibition Targets serine proteases in biochemical assays .

Biological Activity

Methanesulfonyl fluoride (MSF), a potent acetylcholinesterase (AChE) inhibitor, has garnered attention for its potential therapeutic applications, particularly in treating neurodegenerative diseases like Alzheimer's. This article explores the biological activity of MSF, highlighting its mechanisms, effects on various biological systems, and relevant clinical findings.

MSF is characterized as a clear, hygroscopic liquid that is corrosive and highly toxic. It functions as an irreversible inhibitor of AChE, an enzyme critical in regulating acetylcholine levels in the nervous system. The inhibition of AChE by MSF leads to increased acetylcholine concentrations, which can enhance neurotransmission in both central and peripheral nervous systems.

Key Properties:

  • Chemical Structure : this compound (C₁H₃F₃O₂S)
  • Vapor Pressure : 19.2 mmHg at 21 °C
  • Toxicity : LCt50 between 4-5 ppm for one hour exposure in rats .

Inhibition of Acetylcholinesterase

Research indicates that MSF exhibits a high selectivity for AChE in the brain compared to peripheral tissues. This selectivity is crucial for minimizing systemic toxicity while maximizing therapeutic effects:

  • AChE Inhibition in the Brain : Studies show that MSF can achieve 80-90% inhibition of AChE in rodent brains without significant inhibition in peripheral tissues .
  • Clinical Trials : In human studies, MSF has demonstrated a mean inhibition of 89.5% of erythrocyte AChE and improved cognitive performance in Alzheimer's patients .

Phase I and II Trials

Multiple clinical trials have assessed the safety and efficacy of MSF:

  • Phase I Study : This study involved 27 healthy volunteers aged 50-72, where MSF was administered at doses ranging from 3.6 mg to 10.8 mg. Results indicated significant AChE inhibition with minimal adverse effects such as headaches and nausea .
  • Phase II Study : Conducted on patients with senile dementia of the Alzheimer type (SDAT), this trial confirmed that MSF was well tolerated and effective in enhancing cognitive function as measured by various scales including the Mini-Mental State Examination (MMSE) and Alzheimer Disease Assessment Scale-Cognitive Subscale (ADAS-COG) .

Toxicological Profile

While MSF is effective as an AChE inhibitor, it also poses significant health risks:

  • Acute Toxicity : Exposure can lead to symptoms such as dizziness, blurred vision, muscle twitching, and potentially fatal outcomes if not managed promptly .
  • Chronic Effects : Long-term exposure has not been extensively studied; however, it is noted that MSF has not been tested for carcinogenic effects or reproductive toxicity .

Animal Studies

Research involving animal models has provided insights into the pharmacodynamics of MSF:

  • CNS Selectivity : In rodent studies, it was observed that AChE inhibition was significantly higher in the CNS compared to peripheral tissues, supporting its potential use for treating neurological disorders without peripheral side effects .
  • Learning and Memory : In utero exposure studies demonstrated differential impacts on learning and memory capabilities in rats, highlighting the need for careful consideration of developmental exposure to MSF .

Summary Table of Clinical Findings

Study TypePopulationDose RangeKey Findings
Phase IHealthy Volunteers3.6 mg - 10.8 mgSignificant AChE inhibition; mild adverse effects
Phase IIAlzheimer's PatientsUp to 0.18 mg/kgImproved cognitive performance; well tolerated

Q & A

Q. Basic: What safety protocols should be followed when handling methanesulfonyl fluoride in laboratory settings?

Methodological Answer:
this compound is corrosive and poses acute toxicity risks. Researchers must:

  • Use PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ensure ventilation : Local exhaust ventilation or fume hoods to limit inhalation exposure .
  • Avoid incompatibles : Store separately from water, strong bases (e.g., NaOH), oxidizing agents, and alcohols. Store under nitrogen in airtight containers .
  • Decontamination : Wash exposed skin immediately with water for 15+ minutes; shower post-handling .

Q. Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:
Critical properties include:

  • Molecular formula : CH₃FO₂S (MW: 98.10 g/mol) .
  • Reactivity : Hydrolyzes in water, releasing hydrogen fluoride (HF); reacts exothermically with bases .
  • Volatility : Liquid at room temperature but may aerosolize during handling. Use vapor pressure data (from NIST) to design containment strategies .

Q. Advanced: How can researchers resolve contradictions in reported toxicity mechanisms (e.g., organophosphate-like effects vs. fluoride release)?

Methodological Answer:
Conflicting data arise from its dual behavior as a cholinesterase inhibitor (organophosphate-like) and potential HF source. To clarify:

  • Biomarker analysis : Measure acetylcholinesterase activity in vitro (e.g., rat brain homogenate) and compare with fluoride ion levels using ion-selective electrodes .
  • Degradation studies : Monitor HF release under controlled hydrolysis (pH, temperature) via GC-MS or ion chromatography .
  • Comparative models : Test toxicity in parallel with known organophosphates (e.g., methanesulfonyl chloride) and fluoride salts .

Q. Advanced: What experimental approaches are recommended for studying this compound’s reaction kinetics in aqueous systems?

Methodological Answer:

  • Stopped-flow techniques : Track real-time hydrolysis rates by varying pH (e.g., NaOH solutions) and measuring fluoride ion formation .
  • Kinetic modeling : Use the "enhancement factor" method to differentiate mass transfer and reaction-controlled regimes .
  • Isotopic labeling : Introduce ¹⁸O-labeled water to trace oxygen incorporation pathways in degradation products .

Q. Advanced: How should chronic toxicity studies be designed to address data gaps in carcinogenicity and reproductive effects?

Methodological Answer:

  • In vivo models : Expose rodent cohorts (rats/mice) to subacute doses (0.1–10 mg/kg/day) via inhalation or dermal routes for 6–24 months. Monitor tumor incidence (histopathology) and reproductive endpoints (litter size, sperm viability) .
  • Biomonitoring : Collect urine/blood samples to measure fluoride ion accumulation and correlate with organ damage (e.g., kidney, liver) .
  • Mechanistic assays : Evaluate DNA adduct formation (³²P-postlabeling) and oxidative stress markers (MDA, GSH levels) .

Q. Advanced: What analytical methods are most reliable for detecting this compound and its metabolites in biological samples?

Methodological Answer:

  • GC-MS : Derivatize metabolites (e.g., methyl sulfone derivatives) for volatile detection. Use DB-5MS columns and SIM mode for sensitivity .
  • LC-HRMS : Quantify polar degradation products (e.g., fluoride ions) with ion chromatography and conductivity detection .
  • Fluoride-specific electrodes : Calibrate with standard solutions (0.1–10 ppm) to measure free fluoride in urine/tissue homogenates .

Q. Basic: What are the immediate first-aid measures for accidental exposure to this compound?

Methodological Answer:

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin contact : Remove contaminated clothing; rinse with water for 15+ minutes .
  • Eye exposure : Flush with saline/water for 20 minutes; seek ophthalmological evaluation .
  • Documentation : Report incidents to institutional safety committees for protocol revision .

Q. Advanced: How can computational modeling predict this compound’s environmental fate and transport?

Methodological Answer:

  • QSPR models : Use molecular descriptors (logP, polar surface area) to estimate biodegradation half-lives .
  • Fugacity modeling : Simulate partitioning between air, water, and soil phases based on Henry’s law constants .
  • Ecotoxicity prediction : Apply read-across from structurally similar sulfonyl fluorides (e.g., sulfuryl fluoride) to estimate aquatic toxicity .

Properties

IUPAC Name

methanesulfonyl fluoride
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InChI

InChI=1S/CH3FO2S/c1-5(2,3)4/h1H3
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InChI Key

KNWQLFOXPQZGPX-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)F
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Molecular Formula

CH3FO2S
Record name METHANESULFONYL FLUORIDE
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DSSTOX Substance ID

DTXSID8060329
Record name Methanesulfonyl fluoride
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Molecular Weight

98.10 g/mol
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Physical Description

Methanesulfonyl fluoride is a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid with a pungent odor; [MSDSonline]
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Boiling Point

255 °F at 760 mmHg (EPA, 1998), 123.5 °C
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Solubility

In water, 3.00X10+4 mg/L at 20 °C
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Density

1.368 g/cu cm at 20 °C
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Vapor Pressure

10.9 [mmHg], 10.9 mm Hg at 20 °C
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CAS No.

558-25-8
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